Cas no 1537020-64-6 (2-(1-methyl-4-nitro-1H-pyrazol-5-yl)ethan-1-ol)

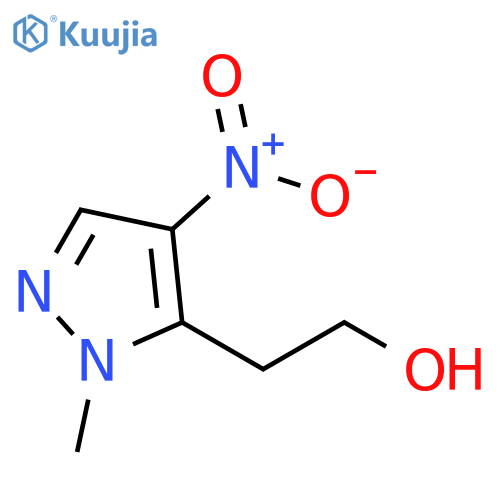

1537020-64-6 structure

商品名:2-(1-methyl-4-nitro-1H-pyrazol-5-yl)ethan-1-ol

CAS番号:1537020-64-6

MF:C6H9N3O3

メガワット:171.153960943222

CID:5243774

2-(1-methyl-4-nitro-1H-pyrazol-5-yl)ethan-1-ol 化学的及び物理的性質

名前と識別子

-

- 1H-Pyrazole-5-ethanol, 1-methyl-4-nitro-

- 2-(1-methyl-4-nitro-1H-pyrazol-5-yl)ethan-1-ol

-

- インチ: 1S/C6H9N3O3/c1-8-5(2-3-10)6(4-7-8)9(11)12/h4,10H,2-3H2,1H3

- InChIKey: RZABKKHXDTWSDO-UHFFFAOYSA-N

- ほほえんだ: N1(C)C(CCO)=C([N+]([O-])=O)C=N1

2-(1-methyl-4-nitro-1H-pyrazol-5-yl)ethan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-250641-2.5g |

2-(1-methyl-4-nitro-1H-pyrazol-5-yl)ethan-1-ol |

1537020-64-6 | 2.5g |

$1804.0 | 2023-09-15 | ||

| Enamine | EN300-250641-5g |

2-(1-methyl-4-nitro-1H-pyrazol-5-yl)ethan-1-ol |

1537020-64-6 | 5g |

$2285.0 | 2023-09-15 | ||

| Enamine | EN300-250641-1.0g |

2-(1-methyl-4-nitro-1H-pyrazol-5-yl)ethan-1-ol |

1537020-64-6 | 1.0g |

$870.0 | 2023-03-01 | ||

| Enamine | EN300-250641-5.0g |

2-(1-methyl-4-nitro-1H-pyrazol-5-yl)ethan-1-ol |

1537020-64-6 | 5.0g |

$2285.0 | 2023-03-01 | ||

| Enamine | EN300-250641-10g |

2-(1-methyl-4-nitro-1H-pyrazol-5-yl)ethan-1-ol |

1537020-64-6 | 10g |

$2872.0 | 2023-09-15 | ||

| Enamine | EN300-250641-1g |

2-(1-methyl-4-nitro-1H-pyrazol-5-yl)ethan-1-ol |

1537020-64-6 | 1g |

$870.0 | 2023-09-15 | ||

| Enamine | EN300-250641-10.0g |

2-(1-methyl-4-nitro-1H-pyrazol-5-yl)ethan-1-ol |

1537020-64-6 | 10.0g |

$2872.0 | 2023-03-01 |

2-(1-methyl-4-nitro-1H-pyrazol-5-yl)ethan-1-ol 関連文献

-

Kuan-Ying Hsieh,El-Eulmi Bendeif,Axel Gansmuller,Sebastien Pillet,Theo Woike,Dominik Schaniel RSC Adv., 2013,3, 26132-26141

-

Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120

1537020-64-6 (2-(1-methyl-4-nitro-1H-pyrazol-5-yl)ethan-1-ol) 関連製品

- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)

- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)

- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)

- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)

- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)

- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)

- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)

- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)

- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)

- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)

推奨される供給者

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬